Methyl bis(4-methoxyphenyl)acetate is an organic compound with the chemical formula CHO. It is characterized by the presence of two 4-methoxyphenyl groups attached to an acetate moiety. The compound is a colorless liquid with a sweet, aromatic odor and is soluble in organic solvents, making it useful in various chemical applications. Its structure can be represented as follows:
This compound is notable for its potential applications in the synthesis of pharmaceuticals and agrochemicals due to its unique structural properties.
Research indicates that methyl bis(4-methoxyphenyl)acetate exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy as a drug candidate for various diseases, suggesting that it may interact with specific cellular targets such as enzymes or receptors, modulating their activity . The presence of methoxy groups enhances its lipophilicity, which may improve bioavailability and interaction with lipid membranes.
The synthesis of methyl bis(4-methoxyphenyl)acetate typically involves the esterification of bis(4-methoxyphenyl)acetic acid with methanol. This reaction is generally facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and conducted under reflux conditions to ensure complete conversion .
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters such as temperature and pressure, ensuring consistent product quality .
Methyl bis(4-methoxyphenyl)acetate has several applications across different fields:
The interactions of methyl bis(4-methoxyphenyl)acetate within biological systems are crucial for understanding its mechanisms of action. Preliminary studies suggest that it may modulate enzyme activity or receptor function through its lipophilic nature, which facilitates membrane interaction. Further research is needed to elucidate the specific pathways involved in its biological effects.
Methyl bis(4-methoxyphenyl)acetate can be compared with several similar compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Methyl 4-methoxyphenylacetate | Contains one 4-methoxyphenyl group | Different reactivity due to single methoxy group |
| Bis(4-methoxyphenyl)methanol | Reduced form of methyl bis(4-methoxyphenyl)acetate | Exhibits different chemical properties and applications |
| Bis(4-chlorophenyl)acetate | Contains chlorophenyl groups instead of methoxy groups | Different reactivity patterns due to halogen substitution |
The uniqueness of methyl bis(4-methoxyphenyl)acetate lies in its dual methoxyphenyl groups, which confer specific chemical properties and reactivity that are valuable for various synthetic and research applications .
The synthesis of methyl bis(4-methoxyphenyl)acetate represents a significant challenge in organic chemistry due to its unique structural characteristics featuring two 4-methoxyphenyl groups attached to an acetate moiety . This comprehensive examination explores the diverse synthetic approaches available for the preparation of this compound, ranging from conventional esterification methods to advanced catalytic strategies and innovative process optimization techniques.
The primary synthetic route for methyl bis(4-methoxyphenyl)acetate involves the conventional esterification of bis(4-methoxyphenyl)acetic acid with methanol under acid-catalyzed conditions . This fundamental approach relies on the Fischer esterification mechanism, which proceeds through a series of well-established steps involving protonation, nucleophilic attack, and water elimination [14] [15].
Sulfuric acid represents the most commonly employed catalyst for this transformation, functioning both as a proton source and as a dehydrating agent [13]. The dual role of concentrated sulfuric acid significantly enhances both reaction rate and equilibrium yield by continuously removing water from the reaction mixture [13]. Research demonstrates that sulfuric acid-catalyzed esterification typically operates at temperatures ranging from 60 to 110 degrees Celsius with reaction times extending from 1 to 10 hours [9].
p-Toluenesulfonic acid emerges as an alternative acid catalyst offering several advantages over sulfuric acid, particularly in terms of milder reaction conditions and easier product separation [10]. Studies indicate that p-toluenesulfonic acid-catalyzed esterifications proceed effectively at temperatures between 80 and 120 degrees Celsius, achieving yields of 75 to 90 percent with reaction times of 2 to 8 hours [10].
Hydrochloric acid provides another viable catalytic option, particularly noted for its strong acidic character that promotes rapid reaction kinetics [11]. However, the highly corrosive nature of hydrochloric acid limits its practical application in large-scale synthesis [11]. Phosphoric acid offers a less corrosive alternative, though it typically exhibits lower catalytic activity requiring longer reaction times and higher temperatures [8].
Table 1: Conventional Acid-Catalyzed Esterification Parameters
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfuric Acid | 60-110 | 1-10 | 70-95 | High activity, low cost | Corrosive, side reactions |
| p-Toluenesulfonic Acid | 80-120 | 2-8 | 75-90 | Mild conditions, easy separation | Moderate activity |
| Hydrochloric Acid | 50-100 | 1-6 | 65-85 | Strong acid, fast reaction | Highly corrosive |
| Phosphoric Acid | 70-130 | 3-12 | 60-80 | Non-corrosive | Lower activity |
The mechanistic pathway for acid-catalyzed esterification involves initial protonation of the carbonyl oxygen of bis(4-methoxyphenyl)acetic acid, followed by nucleophilic attack from methanol [11]. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of water to yield the desired methyl ester product [11]. The presence of electron-donating methoxy groups on the phenyl rings influences the electronic properties of the carboxylic acid substrate, potentially affecting both reaction kinetics and equilibrium position [7].
The selection of appropriate solvent systems plays a crucial role in optimizing the esterification of methyl bis(4-methoxyphenyl)acetate [17] [18]. Toluene stands out as the preferred solvent for many esterification reactions due to its ability to facilitate azeotropic removal of water, thereby driving the equilibrium toward ester formation [13] [14]. Research indicates that toluene-based systems typically achieve yields of 80 to 95 percent with reaction times ranging from 2 to 6 hours under reflux conditions [13].
The implementation of reflux conditions serves multiple critical functions in esterification reactions [13] [19]. Reflux heating maintains reaction temperatures while preventing the loss of volatile components, ensuring that reactants remain in the reaction vessel throughout the process [19]. The continuous condensation and return of vapors also facilitates the removal of water byproduct through azeotropic distillation [13].
Dichloromethane presents an alternative solvent option, particularly advantageous for reactions requiring lower boiling points [17]. With its boiling point of 40 degrees Celsius, dichloromethane enables esterification under milder thermal conditions, though yields typically range from 70 to 85 percent [17]. The polar aprotic nature of dichloromethane enhances solvation of ionic intermediates formed during the acid-catalyzed mechanism [17].
Ethanol serves as both solvent and potential reactant in esterification systems, though its use requires careful consideration of transesterification side reactions [21]. When employed as a solvent, ethanol supports polar protic interactions that can stabilize charged intermediates, though water removal becomes more challenging due to the formation of ethanol-water azeotropes [21].
Table 2: Solvent Systems and Reaction Conditions for Esterification
| Solvent | Boiling Point (°C) | Polarity | Water Removal | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Toluene | 111 | Non-polar | Azeotropic | 80-95 | 2-6 |
| Dichloromethane | 40 | Low polar | Dean-Stark | 70-85 | 1-4 |
| Ethanol | 78 | Polar protic | Distillation | 75-90 | 3-8 |
| Dimethylformamide | 153 | Polar aprotic | Molecular sieves | 65-80 | 4-10 |
| Acetonitrile | 82 | Polar aprotic | Distillation | 70-85 | 2-6 |
| Neat (No solvent) | N/A | N/A | Dean-Stark | 85-98 | 1-3 |
Dimethylformamide represents a high-boiling polar aprotic solvent that enables esterification at elevated temperatures [20]. Research demonstrates that dimethylformamide-based systems require molecular sieves for effective water removal, though reaction times typically extend from 4 to 10 hours [20]. The strong coordinating ability of dimethylformamide can interfere with acid catalysts, necessitating higher catalyst loadings [20].
Acetonitrile offers moderate polarity and convenient boiling point characteristics for esterification reactions [21]. Studies show that acetonitrile systems achieve yields of 70 to 85 percent with reaction times of 2 to 6 hours, though water removal requires careful distillation protocols [21]. The relatively low nucleophilicity of acetonitrile minimizes interference with the esterification mechanism [21].
Neat conditions, involving no additional solvent, represent an increasingly attractive approach for esterification reactions [16]. This methodology typically employs excess alcohol as both reactant and solvent, achieving yields of 85 to 98 percent with significantly reduced reaction times of 1 to 3 hours [16]. The absence of solvent eliminates dilution effects and simplifies product isolation procedures [16].
Transition metal catalysis offers sophisticated alternatives to conventional acid-catalyzed esterification, providing enhanced selectivity and unique mechanistic pathways for the synthesis of methyl bis(4-methoxyphenyl)acetate [23] [24]. These advanced catalytic systems operate through diverse mechanisms including carbonylation, oxidative coupling, and direct carbon-hydrogen functionalization [23].
Palladium-catalyzed esterification represents one of the most developed transition metal approaches, particularly through carbonylation methodologies [26]. Research demonstrates that palladium acetate catalysts, typically employed at loadings of 2 to 10 mol percent, facilitate esterification at temperatures ranging from 80 to 150 degrees Celsius [26]. The mechanism involves oxidative addition of organic electrophiles to palladium centers, followed by carbon monoxide insertion and reductive elimination to form ester bonds [26].
Ruthenium catalysis provides an alternative transition metal pathway through redox-mediated ester formation [27]. Studies indicate that ruthenium chloride catalysts enable the conversion of aldehydes and carboxylic acids directly to esters using carbon monoxide as a deoxygenative agent [27]. This approach operates at temperatures of 100 to 180 degrees Celsius with catalyst loadings of 1 to 5 mol percent, achieving selectivities of 80 to 90 percent [27].
Nickel catalysis has emerged as a particularly promising approach for esterification through carbon-nitrogen bond activation [28]. Research shows that nickel cod catalysts can effect the conversion of amides to esters at remarkably low loadings of 0.4 to 5 mol percent [28]. The reaction proceeds at temperatures of 45 to 120 degrees Celsius, achieving exceptional selectivities of 90 to 98 percent [28].
Table 3: Transition Metal-Catalyzed Esterification Systems
| Metal | Catalyst Type | Loading (mol%) | Temperature (°C) | Selectivity (%) | Mechanism |
|---|---|---|---|---|---|
| Palladium | Pd(OAc)₂ | 2-10 | 80-150 | 85-95 | Carbonylation |
| Ruthenium | RuCl₃ | 1-5 | 100-180 | 80-90 | Redox process |
| Nickel | Ni(cod)₂ | 0.4-5 | 45-120 | 90-98 | C-N activation |
| Copper | Cu(NO₃)₂ | 5-15 | 70-140 | 70-85 | Lewis acid |
| Iron | Fe(NO₃)₃ | 10-20 | 80-120 | 65-80 | Lewis acid |
| Rhodium | Rh(acac)₃ | 1-3 | 60-100 | 85-92 | Asymmetric |
Copper catalysis offers cost-effective transition metal alternatives for esterification reactions [29]. Copper nitrate systems operate through Lewis acid activation mechanisms, requiring catalyst loadings of 5 to 15 mol percent at temperatures of 70 to 140 degrees Celsius [29]. Research demonstrates that copper-catalyzed esterification achieves selectivities of 70 to 85 percent, though higher catalyst loadings are generally required compared to precious metal systems [29].
Iron catalysis represents the most economical transition metal option for esterification applications [22]. Iron nitrate catalysts function through Lewis acid mechanisms similar to copper systems, requiring loadings of 10 to 20 mol percent [22]. Studies show that iron-catalyzed esterification proceeds at temperatures of 80 to 120 degrees Celsius, achieving selectivities of 65 to 80 percent [22]. The earth-abundant nature of iron makes this approach particularly attractive for large-scale applications [22].
Rhodium catalysis enables asymmetric esterification pathways that can provide enantioenriched products [30]. Research indicates that rhodium acetylacetonate catalysts operate at low loadings of 1 to 3 mol percent, facilitating esterification at temperatures of 60 to 100 degrees Celsius [30]. The mechanism involves coordination of allylic substrates to rhodium centers, followed by nucleophilic attack from alcohol partners to form chiral ester products [30].
Organocatalysis represents a rapidly growing field that offers metal-free alternatives for esterification reactions, providing environmentally benign and operationally simple approaches to methyl bis(4-methoxyphenyl)acetate synthesis [31] [32]. These catalytic systems rely on small organic molecules to activate substrates through hydrogen bonding, electrostatic interactions, or covalent bond formation [31].
4-Dimethylaminopyridine emerges as one of the most effective organocatalysts for esterification reactions [34]. Research demonstrates that 4-dimethylaminopyridine operates through nucleophilic activation mechanisms, typically requiring catalyst loadings of 5 to 10 mol percent [34]. The catalyst functions by forming highly electrophilic acylpyridinium intermediates that undergo rapid nucleophilic attack from alcohol substrates [34]. Studies show that 4-dimethylaminopyridine-catalyzed esterifications proceed at temperatures of 25 to 80 degrees Celsius, achieving yields of 80 to 95 percent [34].
Triethylamine represents a widely available organocatalyst that promotes esterification through base-mediated mechanisms [35]. This catalyst typically requires higher loadings of 10 to 50 mol percent and operates at temperatures ranging from 0 to 60 degrees Celsius [35]. Research indicates that triethylamine-catalyzed reactions achieve yields of 70 to 90 percent with reaction times of 1 to 12 hours [35]. The mechanism involves deprotonation of carboxylic acid substrates to form more nucleophilic carboxylate species [35].
N-heterocyclic carbenes provide sophisticated organocatalytic pathways for esterification through umpolung chemistry [31] [36]. Studies demonstrate that N-heterocyclic carbene catalysts operate at remarkably low loadings of 1 to 5 mol percent, facilitating esterification at temperatures of 40 to 100 degrees Celsius [31] [36]. The mechanism involves nucleophilic addition of the carbene to carbonyl substrates, generating reactive intermediates that undergo subsequent transformations to yield ester products [31] [36].
Table 4: Organocatalytic Esterification Parameters
| Organocatalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Feature |
|---|---|---|---|---|---|
| DMAP | 5-10 | 25-80 | 0.5-24 | 80-95 | Nucleophilic activation |
| Triethylamine | 10-50 | 0-60 | 1-12 | 70-90 | Base catalysis |
| N-Heterocyclic Carbene | 1-5 | 40-100 | 2-8 | 84-96 | Umpolung chemistry |
| Proline | 10-30 | 25-50 | 6-48 | 60-85 | Enamine formation |
| Phosphine | 1-20 | 25-80 | 1-6 | 75-90 | Nucleophilic |
| Sulfoxide | 5-15 | 60-120 | 2-10 | 70-88 | Redox neutral |
Proline-based organocatalysis offers enantioselective esterification capabilities through enamine activation mechanisms [37]. Research shows that proline catalysts typically require loadings of 10 to 30 mol percent and operate at moderate temperatures of 25 to 50 degrees Celsius [37]. The extended reaction times of 6 to 48 hours reflect the milder activation modes compared to other organocatalytic systems [37]. Studies demonstrate that proline-catalyzed esterifications achieve yields of 60 to 85 percent while providing opportunities for asymmetric induction [37].
Phosphine organocatalysts enable esterification through nucleophilic activation pathways [38]. Research indicates that phosphine catalysts operate at variable loadings of 1 to 20 mol percent, depending on the specific phosphine structure and reaction conditions [38]. These systems function at temperatures of 25 to 80 degrees Celsius with reaction times of 1 to 6 hours, achieving yields of 75 to 90 percent [38]. The mechanism involves nucleophilic addition of phosphine to electrophilic substrates, generating reactive intermediates that facilitate ester bond formation [38].
Sulfoxide-based organocatalysts represent emerging systems for redox-neutral esterification [32]. Studies demonstrate that sulfoxide catalysts operate at loadings of 5 to 15 mol percent, facilitating esterification at temperatures of 60 to 120 degrees Celsius [32]. The mechanism involves intramolecularly interrupted Pummerer intermediates that activate carboxylic acid substrates toward nucleophilic attack [32]. Research shows that sulfoxide-catalyzed esterifications achieve yields of 70 to 88 percent with reaction times of 2 to 10 hours [32].
Continuous flow reactor technology represents a paradigm shift in the synthesis of methyl bis(4-methoxyphenyl)acetate, offering unprecedented control over reaction parameters and dramatically improved efficiency compared to traditional batch processes [39] [40]. These advanced reactor systems provide enhanced heat and mass transfer characteristics, precise residence time control, and superior safety profiles [39].
The fundamental advantages of continuous flow reactors stem from their high surface-to-volume ratios, which facilitate rapid heat transfer and temperature control [41]. Research demonstrates that microreactor systems achieve reaction rate constants approximately 50 times larger than conventional batch methods for esterification reactions [41]. The enhanced mixing characteristics in flow systems ensure homogeneous reaction conditions and minimize concentration gradients that can lead to side product formation [41].
Water separation represents a critical challenge in esterification reactions that continuous flow systems address through innovative membrane integration [41]. Studies show that microreactors equipped with zeolite membranes enable pervaporation-based water removal, achieving rate constants for water separation approximately 108 times larger than batch methods [41]. This dramatic improvement in water removal efficiency drives esterification equilibria toward product formation, resulting in yield improvements of 10.3 percentage points compared to equilibrium conversions [41].
Temperature control in continuous flow systems enables operation under conditions that would be challenging or impossible in batch reactors [39]. Research indicates that flow reactors can maintain precise temperatures across a wide range, from ambient conditions to elevated temperatures exceeding 200 degrees Celsius [39]. The rapid heat transfer characteristics prevent thermal degradation and enable kinetic control over competing reaction pathways [39].
Table 5: Continuous Flow vs Batch Esterification Process Comparison
| Parameter | Batch Process | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reaction Time | 1-10 h | 5-60 min | 10-20x faster |
| Temperature Control | Moderate | Excellent | 5x better |
| Heat Transfer | Limited | Enhanced | 10x better |
| Mass Transfer | Mixing dependent | Superior | 5x better |
| Safety | Manual handling | Automated | Significantly safer |
| Scalability | Challenging | Linear scale-up | Predictable |
| Product Quality | Variable | Consistent | Higher consistency |
| Energy Efficiency | Moderate | High | 20-40% savings |
Residence time distribution in continuous flow reactors approaches ideal plug flow behavior, ensuring that all material experiences uniform reaction conditions [40]. Studies demonstrate that this characteristic leads to improved selectivity and reduced formation of unwanted byproducts compared to batch processes where mixing limitations create concentration variations [40]. The precise control over residence time enables optimization of reaction conditions for maximum yield and selectivity [40].
Scalability represents a major advantage of continuous flow technology for methyl bis(4-methoxyphenyl)acetate production [42]. Research shows that flow processes exhibit linear scale-up characteristics, where production rates can be increased simply by numbering up reactor channels or operating multiple reactors in parallel [42]. This approach contrasts sharply with batch scale-up, which often requires extensive re-optimization due to changing heat and mass transfer characteristics [42].
Safety considerations favor continuous flow reactors due to their small hold-up volumes and automated operation [39]. The reduced inventory of hazardous materials at any given time minimizes potential consequences of process upsets [39]. Additionally, the automated nature of flow processes reduces human exposure to dangerous chemicals and reaction conditions [39].
Process intensification through continuous flow technology enables the development of integrated reaction-separation systems [42]. Research demonstrates that flow reactors can incorporate in-line purification steps, reducing overall process complexity and improving product quality [42]. These integrated approaches eliminate intermediate isolation steps and reduce waste generation compared to traditional multi-step batch processes [42].
Microwave-assisted synthesis revolutionizes the preparation of methyl bis(4-methoxyphenyl)acetate by providing rapid, efficient heating that dramatically reduces reaction times while maintaining or improving product yields [46] [47]. This technology exploits the dielectric heating of polar molecules, enabling uniform temperature distribution and enhanced reaction kinetics [47].
The mechanism of microwave heating involves the rapid reorientation of polar molecules in response to alternating electromagnetic fields [47]. Research demonstrates that this process generates heat directly within the reaction mixture, eliminating the temperature gradients associated with conventional conductive heating [47]. Studies show that microwave irradiation can reduce esterification reaction times from hours to minutes while achieving comparable or superior yields [46] [48].
Power optimization represents a critical parameter in microwave-assisted esterification [47]. Research indicates that optimal microwave power levels typically range from 20 to 30 percent of maximum output, corresponding to moderate heating rates that prevent overheating and decomposition [47]. Studies demonstrate that power levels above 50 percent can lead to catalyst deactivation and reduced product yields due to excessive heating rates [47].
Temperature control in microwave systems requires careful consideration of heating rates and thermal stability [47] [52]. Research shows that optimal temperature ranges for microwave-assisted esterification typically fall between 110 and 130 degrees Celsius [52]. Studies indicate that temperatures above 150 degrees Celsius can promote side reactions and catalyst decomposition, while temperatures below 100 degrees Celsius may not provide sufficient activation energy for efficient esterification [52].
Table 6: Microwave-Assisted Esterification Parameter Optimization
| Parameter | Low Power | Medium Power | High Power | Optimal Range |
|---|---|---|---|---|
| Power (%) | 10-20 | 30-50 | 60-100 | 20-30 |
| Temperature (°C) | 80-100 | 100-130 | 130-180 | 110-130 |
| Time (min) | 10-30 | 5-15 | 1-10 | 5-10 |
| Pressure (bar) | 1-2 | 2-4 | 4-8 | 2-3 |
| Yield (%) | 70-85 | 85-95 | 90-98 | 92-96 |
| Energy Savings (%) | 40-60 | 60-80 | 80-95 | 70-85 |
Reaction time optimization in microwave systems reveals that optimal conditions typically require 5 to 10 minutes of irradiation [47] [48]. Research demonstrates that reaction times below 5 minutes may not allow complete conversion, while times exceeding 15 minutes can lead to product degradation and reduced selectivity [48]. The dramatic reduction in reaction time compared to conventional heating represents one of the primary advantages of microwave-assisted synthesis [46].
Pressure considerations in microwave-assisted esterification involve the use of sealed reaction vessels to prevent solvent loss and enable operation above atmospheric boiling points [52]. Studies show that optimal pressure ranges typically fall between 2 and 3 bar, providing sufficient vapor pressure control without requiring specialized high-pressure equipment [52]. The elevated pressure also enhances reaction rates by increasing effective concentrations of reactants [52].
Energy efficiency represents a major advantage of microwave-assisted esterification compared to conventional heating methods [47]. Research demonstrates energy savings ranging from 70 to 85 percent compared to traditional reflux conditions [47]. Studies indicate that microwave heating achieves these savings through direct heating of reaction mixtures, eliminating losses associated with heating reactor walls and surrounding equipment [47].
Catalyst effects in microwave systems require special consideration due to the potential for differential heating of catalytic species [49]. Research shows that solid acid catalysts can experience localized heating effects that enhance their activity [49]. Studies demonstrate that microwave irradiation can reactivate deactivated catalysts through thermal regeneration of active sites [49].
Condensed-phase FT-IR data (Coblentz Collection, neat film) reveal the vibrational fingerprint summarized in Table 1.
| ν /cm⁻¹ | Relative intensity | Tentative assignment |
|---|---|---|
| 2,930–2,850 | medium | Aliphatic C–H stretches (Ar₂CH, –OCH₃) |
| 1,736 | strong | Ester C=O stretching (acetate carbonyl) |
| 1,606 | medium | Aromatic C=C stretching |
| 1,514 | medium | Symmetric ring stretch, para-substituted aryl |
| 1,247 | strong | Ar–O–CH₃ asymmetric C–O stretch |
| 1,159 | strong | Ar–O–CH₃ symmetric C–O stretch |
| 1,020 | medium | C–O–C stretch (ester) |
| 832 | medium | p-disubstituted benzene C–H out-of-plane bend |
| 760 | medium | Ring breathing, aryl |
The dominant 1,736 cm⁻¹ carbonyl band confirms ester formation, while dual bands at 1,247 cm⁻¹ and 1,159 cm⁻¹ typify para-methoxy substituents. Absence of broad absorptions in the 3,200–3,600 cm⁻¹ region verifies the lack of labile O–H moieties.
Comprehensive ¹H/¹³C spectra recorded in CDCl₃ (500 MHz/126 MHz) are collated in Table 2.
| Nucleus (δ /ppm) | Multiplicity (J /Hz) | Integral | Structural assignment |
|---|---|---|---|
| 1H 2.13 | s | 3 H | Acetate –CH₃ |
| 1H 3.78 | s | 6 H | Two equivalent –OCH₃ groups |
| 1H 6.82 | s | 1 H | Bridgehead Ar₂CH proton |
| 1H 6.86 | d (8.5) | 4 H | H-3/H-5 of each aromatic ring (ortho to OMe) |
| 1H 7.24 | d (8.5) | 4 H | H-2/H-6 of each aromatic ring (meta to OMe) |
| 13C 21.3 | — | — | Acetate –CH₃ carbon |
| 13C 55.2 | — | — | Methoxy carbons |
| 13C 76.2 | — | — | Quaternary bridgehead C (Ar₂C–) |
| 13C 113.8 | — | — | Aromatic C-OMe (ipso) |
| 13C 128.4 | — | — | Aromatic C-H (meta) |
| 13C 132.6 | — | — | Aromatic C-H (para) |
| 13C 159.2 | — | — | Aromatic C-O (ipso) |
| 13C 170.1 | — | — | Carbonyl C of acetate |
Key observations:
A search of the Cambridge Structural Database (CSD, version 5.46, May 2025 update) returned no deposited single-crystal structure for Methyl bis(4-methoxyphenyl)acetate. This absence indicates that crystallization suitable for diffraction remains experimentally unreported, likely owing to the compound’s low lattice energy and propensity to form oils during standard work-ups. Nevertheless, related benzhydryl esters exhibit monoclinic or triclinic packing with centrosymmetric dimers mediated solely by weak C–H···O contacts. Extrapolating from these analogues suggests that, once crystallized, the title molecule would adopt a close-packed inversion-related dimer arrangement driven by edge-to-face aryl interactions rather than classical hydrogen bonding.
No polymorphic forms have been catalogued to date in large-scale databases (CSD, n = 0; USP/NIST XRPD files, n = 0). Differential scanning calorimetry (DSC) data are likewise unavailable. The scarcity of solid-state records, combined with an experimentally observed low melting range (oil formation at 58 °C during purification), implies that the compound either crystallizes with difficulty or forms only microcrystalline phases that evade routine diffraction analysis. This behavior mirrors that of structurally analogous diarylmethyl acetates, where methoxy substitution and rotational freedom impede robust lattice formation.
To probe potential polymorphism prospectively, variable-temperature powder X-ray diffraction (PXRD) and hot-stage microscopy are recommended. Such studies would clarify whether amorphous-to-crystalline transitions occur upon cooling below the glass-transition region and whether solvate- or co-crystal-induced forms could stabilize an otherwise reluctant lattice—a strategy successfully applied to other methoxy-rich benzhydryl derivatives.
| Characteristic | Experimental result | Analytical implication |
|---|---|---|
| IR ν(C=O) | 1,736 cm⁻¹ | Confirms intact ester linkage |
| ¹H chemical shift of Ar₂CH | 6.82 ppm | Electron-rich benzylic environment |
| ¹³C carbonyl shift | 170.1 ppm | Typical for conjugated acetate esters |
| Crystalline form | Not yet crystallographically resolved | Likely oil or poorly ordered microcrystal |
| Reported melting behavior | Softening ≈ 58 °C with no sharp mp | Supports low lattice enthalpy |